3-(Benzyloxy)-4-methylbenzoic acid
Overview
Description
3-(Benzyloxy)-4-methylbenzoic acid is an organic compound with the molecular formula C15H14O3. It is a derivative of benzoic acid, where a benzyloxy group is attached to the third carbon and a methyl group is attached to the fourth carbon of the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)-4-methylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 4-methylbenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient catalytic processes to increase yield and reduce production costs. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction between 4-methylbenzoic acid and benzyl alcohol under milder conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid group.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(Benzyloxy)-4-methylbenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzoic acid: Lacks the methyl group at the fourth carbon.
4-Methylbenzoic acid: Lacks the benzyloxy group.
Benzoic acid: Lacks both the benzyloxy and methyl groups.
Uniqueness
3-(Benzyloxy)-4-methylbenzoic acid is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-methyl-3-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDMYEWDLHJGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628822 | |
Record name | 3-(Benzyloxy)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165662-68-0 | |
Record name | 3-(Benzyloxy)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Benzyloxy)-4-methylbenzoic acid in the synthesis of actinomycin analogs?
A1: The provided abstract from Semantic Scholar ["Syntheses of actinomycin and analogs. VII. Oligomerization during the acylation of O-(benzyloxycarbonylsarcosyl-L-N-methylvalyl)-L-threonyl-D-valyl-L-proline with 2-nitro-3-benzyloxy-4-methylbenzoic acid"] [] focuses on the challenges of oligomerization during a specific step in actinomycin synthesis. While the abstract doesn't explicitly state the function of this compound, its presence in the acylation reaction suggests it acts as a building block incorporated into the actinomycin analog structure. Further research is needed to confirm its exact role and the impact of its structure on the biological activity of the resulting actinomycin analog.
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